molecular formula C14H18N2O2S B2364312 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole CAS No. 907985-80-2

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B2364312
CAS No.: 907985-80-2
M. Wt: 278.37
InChI Key: XXMXXUSAMCNMJD-UHFFFAOYSA-N
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Description

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is a compound that belongs to the class of sulfonyl pyrazoles This compound features a pyrazole ring substituted with a sulfonyl group attached to a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.

    Nucleophilic Substitution: Products where the sulfonyl group is replaced by the nucleophile.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-(tert-butyl)phenyl)sulfonyl)-3-phenyl-1H-pyrazole
  • 1-((4-(tert-butyl)phenyl)sulfonyl)-3-ethyl-1H-pyrazole
  • 1-((4-(tert-butyl)phenyl)sulfonyl)-3-isopropyl-1H-pyrazole

Uniqueness

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is unique due to the presence of the tert-butyl group, which can enhance the compound’s lipophilicity and stability. This can lead to improved pharmacokinetic properties, such as increased bioavailability and longer half-life, making it a valuable candidate for drug development .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMXXUSAMCNMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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